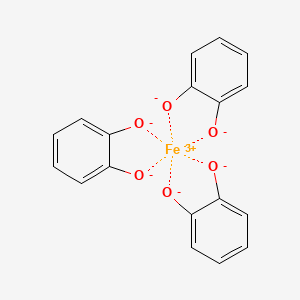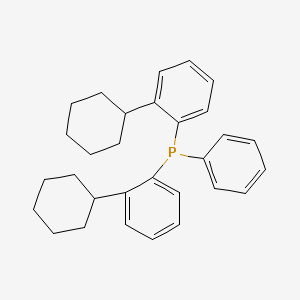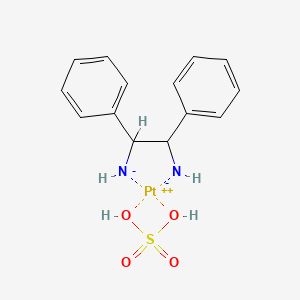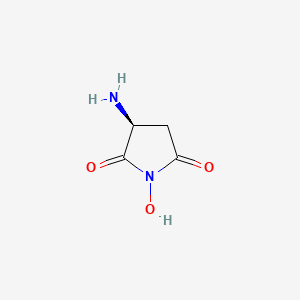![molecular formula C28H32NP B12870625 (1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870625.png)
(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand that has gained significant attention in the field of organic chemistry. This compound is known for its ability to facilitate various catalytic processes, making it a valuable tool in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the reaction of (1R)-2-amino-2’-hydroxy-1,1’-binaphthyl with diisopropylphosphine. The reaction is carried out under inert conditions, often using a base such as sodium hydride to deprotonate the amine group, facilitating the nucleophilic attack on the phosphine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which can be further utilized in various catalytic processes .
Applications De Recherche Scientifique
(1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals by aiding in the synthesis of chiral drug intermediates.
Industry: The compound is employed in the production of fine chemicals and agrochemicals
Mécanisme D'action
The mechanism of action of (1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphine group acts as a strong electron donor, enhancing the reactivity of the metal center. This coordination facilitates the activation of substrates, leading to efficient catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bis(diisopropylphosphino)ferrocene: Another chiral phosphine ligand used in asymmetric catalysis.
1,3-Bis(diphenylphosphino)propane: A bidentate ligand commonly used in homogeneous catalysis
Uniqueness
(1R)-2’-(Diisopropylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its high enantioselectivity and ability to form stable complexes with a wide range of metal centers. This makes it particularly valuable in the synthesis of chiral molecules, where precise control over stereochemistry is crucial .
Propriétés
Formule moléculaire |
C28H32NP |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
1-[2-di(propan-2-yl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C28H32NP/c1-19(2)30(20(3)4)26-18-16-22-12-8-10-14-24(22)28(26)27-23-13-9-7-11-21(23)15-17-25(27)29(5)6/h7-20H,1-6H3 |
Clé InChI |
YZNQHNMJQZQAJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B12870562.png)
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)

![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)



![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
![2-(Difluoromethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12870631.png)

